molecular formula C11H13NO2S B3145879 4-(2-Methylpropane-1-sulfonyl)-benzonitrile CAS No. 583837-97-2

4-(2-Methylpropane-1-sulfonyl)-benzonitrile

Cat. No.: B3145879
CAS No.: 583837-97-2
M. Wt: 223.29 g/mol
InChI Key: MMBPMOUTOIOEQZ-UHFFFAOYSA-N
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Description

4-(2-Methylpropane-1-sulfonyl)-benzonitrile is an organic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a benzonitrile group attached to a 2-methylpropane-1-sulfonyl moiety, making it a valuable intermediate in organic synthesis and industrial applications.

Scientific Research Applications

4-(2-Methylpropane-1-sulfonyl)-benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

“2-Methylpropane-1-sulfonyl Chloride” is classified as dangerous. It causes severe skin burns and eye damage, is combustible, and may be corrosive to metals .

Biochemical Analysis

Biochemical Properties

4-(2-Methylpropane-1-sulfonyl)-benzonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to either inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition results in altered phosphorylation states of downstream targets, ultimately affecting gene expression and cellular responses.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. Over time, this compound exhibits changes in stability and degradation, which can impact its long-term effects on cellular function. In in vitro studies, this compound has shown a tendency to degrade under certain conditions, leading to a decrease in its efficacy . In in vivo studies, long-term exposure to this compound has been associated with alterations in cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to exert beneficial effects on cellular function, such as enhanced metabolic activity and improved cell viability . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have also been noted, where a specific dosage range is required to achieve the desired biochemical outcomes without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to affect the levels of certain metabolites, thereby influencing the overall metabolic flux within the cell . For example, this compound can modulate the activity of enzymes involved in the glycolytic pathway, leading to changes in glucose metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake and distribution within the cell. Additionally, this compound can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, this compound has been observed to localize in the mitochondria, where it influences mitochondrial function and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropane-1-sulfonyl)-benzonitrile typically involves the reaction of 2-methylpropane-1-sulfonyl chloride with benzonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropane-1-sulfonyl)-benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl group can be replaced by other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamide or sulfonate derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of primary amines.

Mechanism of Action

The mechanism of action of 4-(2-Methylpropane-1-sulfonyl)-benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The nitrile group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropane-1-sulfonyl Chloride: A precursor in the synthesis of 4-(2-Methylpropane-1-sulfonyl)-benzonitrile.

    Benzonitrile: A simpler aromatic nitrile used in various organic syntheses.

    4-(2-Methylpropane-1-sulfonyl)-butylamine: Another sulfonyl-containing compound with different applications.

Uniqueness

This compound is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. The combination of the sulfonyl and nitrile groups allows for diverse chemical modifications and interactions, making it a valuable compound in research and industry.

Properties

IUPAC Name

4-(2-methylpropylsulfonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c1-9(2)8-15(13,14)11-5-3-10(7-12)4-6-11/h3-6,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBPMOUTOIOEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101275843
Record name 4-[(2-Methylpropyl)sulfonyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101275843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

583837-97-2
Record name 4-[(2-Methylpropyl)sulfonyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=583837-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Methylpropyl)sulfonyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101275843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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